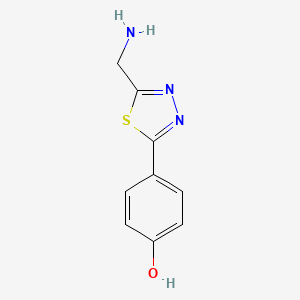
tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formyl chloride.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Chemical Manufacturing: The compound can be used in the chemical manufacturing industry as a building block for the production of various chemicals and materials.
作用機序
The mechanism of action of tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
- tert-Butyl (2R,6S)-2,6-dimethylpiperidine-4-carboxylate
- tert-Butyl (2R,6S)-2,6-dimethyl-4-(4-nitrophenyl)-1-piperazinecarboxylate
- tert-Butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate
Comparison:
- Structural Differences: While these compounds share the piperidine or piperazine ring and the tert-butyl group, they differ in the presence of additional functional groups such as formyl, nitrophenyl, or aminophenyl groups.
- Unique Features: tert-Butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-6-5-7-10(8-14)13(9)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10+/m0/s1 |
InChIキー |
MEPVKWLQCNICCR-VHSXEESVSA-N |
異性体SMILES |
C[C@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)C=O |
正規SMILES |
CC1CCCC(N1C(=O)OC(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(2-methyl-2-oxiranyl)methoxy]phenyl}acetamide](/img/structure/B8389020.png)


![(4-Tert-butyl-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B8389060.png)








